REACTION_SMILES
|
[CH2:2]([N:3]1[CH2:10][CH:11]([OH:27])[CH2:12][N:13]([S:18](=[O:19])(=[O:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH2:14][CH:15]([OH:17])[CH2:16]1)[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1.[CH3:34][OH:35].[Cl:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[NH3:33].[OH2:1].[S:28](=[O:29])(=[O:30])([OH:31])[OH:32]>>[CH2:10]1[CH:11]([CH2:12][N:13]([CH2:14][CH:15]2[CH2:16][O:17]2)[S:18](=[O:19])(=[O:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[O:27]1
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Name
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O=S(=O)(c1ccccc1)N1CC(O)CN(Cc2ccccc2)CC(O)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=S(=O)(c1ccccc1)N1CC(O)CN(Cc2ccccc2)CC(O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(c1ccccc1)N(CC1CO1)CC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:2]([N:3]1[CH2:10][CH:11]([OH:27])[CH2:12][N:13]([S:18](=[O:19])(=[O:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH2:14][CH:15]([OH:17])[CH2:16]1)[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1.[CH3:34][OH:35].[Cl:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[NH3:33].[OH2:1].[S:28](=[O:29])(=[O:30])([OH:31])[OH:32]>>[CH2:10]1[CH:11]([CH2:12][N:13]([CH2:14][CH:15]2[CH2:16][O:17]2)[S:18](=[O:19])(=[O:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[O:27]1
|
Name
|
O=S(=O)(c1ccccc1)N1CC(O)CN(Cc2ccccc2)CC(O)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(c1ccccc1)N1CC(O)CN(Cc2ccccc2)CC(O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(c1ccccc1)N(CC1CO1)CC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |